![molecular formula C15H13N3O3S B5881816 N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as NTCPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NTCPH belongs to the class of cyclopropane carbohydrazide derivatives and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of inflammatory mediators. Additionally, this compound has been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been found to exhibit significant biological activity at relatively low concentrations, making it a potent candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide. One area of interest is the development of new drug formulations and delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of this compound may lead to the discovery of even more potent and effective compounds.
Méthodes De Synthèse
N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized using various methods, including the reaction of 2-phenyl cyclopropane carboxylic acid hydrazide with 5-nitro-2-thiophene carboxaldehyde in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in the field of medicinal and pharmaceutical chemistry. It has been shown to exhibit significant anti-tumor and anti-inflammatory activity in various in vitro and in vivo models. Additionally, this compound has been found to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(13-8-12(13)10-4-2-1-3-5-10)17-16-9-11-6-7-14(22-11)18(20)21/h1-7,9,12-13H,8H2,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFBKPNIYDINKF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

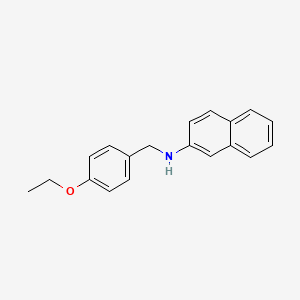
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
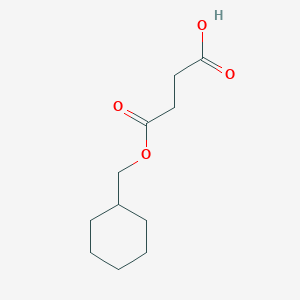
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)
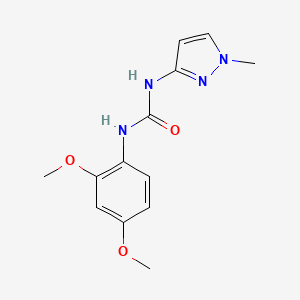
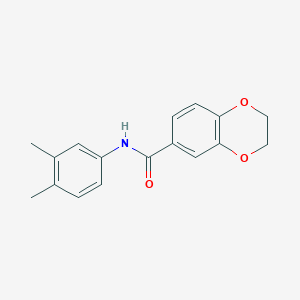
![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
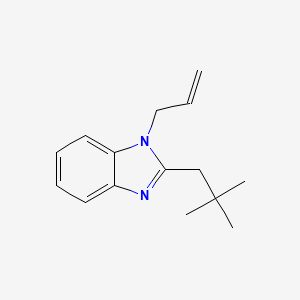
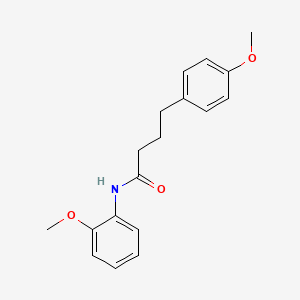
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)

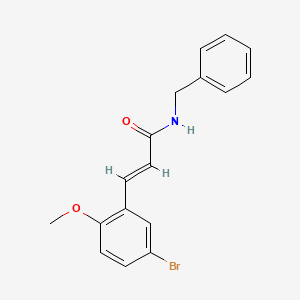
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)